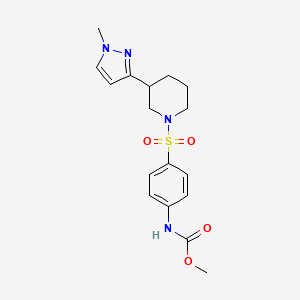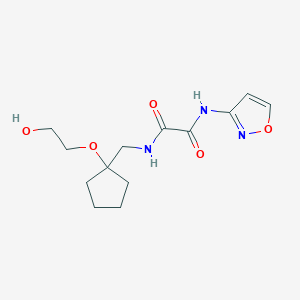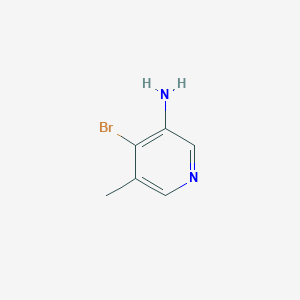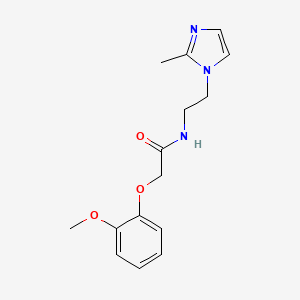![molecular formula C17H20N4S B2428715 4-(3,5-二甲基-1H-吡唑-1-基)-2,7-二甲基-5,6,7,8-四氢[1]苯并噻吩并[2,3-d]嘧啶 CAS No. 374693-98-8](/img/structure/B2428715.png)
4-(3,5-二甲基-1H-吡唑-1-基)-2,7-二甲基-5,6,7,8-四氢[1]苯并噻吩并[2,3-d]嘧啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,5-Dimethyl-1H-pyrazol-1-yl)-2,7-dimethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of pyrazole derivatives, which are known for their diverse pharmacological properties and applications in various scientific fields.
科学研究应用
This compound has a wide range of applications in scientific research, including:
Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecules.
Biology: Its derivatives are studied for their biological activity, including potential antimicrobial and antiviral properties.
Medicine: The compound and its derivatives are investigated for their therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information . It’s worth noting that compounds with similar structures have been found to interact with their targets in a variety of ways, such as binding to active sites, causing conformational changes, or modulating the activity of the target .
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, leading to a range of downstream effects .
Result of Action
Compounds with similar structures have been associated with a variety of cellular responses .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazole ring followed by the introduction of the benzothieno[2,3-d]pyrimidine moiety. Common synthetic routes include:
Condensation Reactions: The initial step often involves the condensation of 3,5-dimethyl-1H-pyrazole with appropriate reagents to form the desired intermediate.
Cyclization Reactions: Subsequent cyclization reactions are employed to construct the benzothieno[2,3-d]pyrimidine core.
Reduction and Methylation: Final steps may include reduction and methylation processes to achieve the target compound.
Industrial Production Methods: Industrial-scale production of this compound requires optimized reaction conditions to ensure high yield and purity. This involves the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed to introduce oxygen-containing functional groups.
Reduction: Reduction reactions are used to reduce specific functional groups within the molecule.
Substitution Reactions: Substitution reactions can be employed to replace certain atoms or groups with others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
相似化合物的比较
Pyrazole Derivatives: Other pyrazole-based compounds with similar structures and properties.
Benzothieno[2,3-d]pyrimidines: Compounds containing the benzothieno[2,3-d]pyrimidine core.
Uniqueness: 4-(3,5-Dimethyl-1H-pyrazol-1-yl)-2,7-dimethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine stands out due to its specific substitution pattern and the presence of both pyrazole and benzothieno[2,3-d]pyrimidine moieties, which contribute to its unique chemical and biological properties.
This comprehensive overview highlights the significance of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2,7-dimethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine in scientific research and its potential applications across various fields
属性
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)-2,7-dimethyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4S/c1-9-5-6-13-14(7-9)22-17-15(13)16(18-12(4)19-17)21-11(3)8-10(2)20-21/h8-9H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PANSTGUPLLAFNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC3=NC(=NC(=C23)N4C(=CC(=N4)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(1'-Methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2428633.png)
![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(3-methylphenoxy)acetamide](/img/structure/B2428636.png)





![5-((3,5-Dimethylpiperidin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2428646.png)
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2428647.png)


![(E)-2-cyano-3-(4-methoxyphenyl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2428652.png)

![N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}thiophene-2-carboxamide](/img/structure/B2428654.png)
